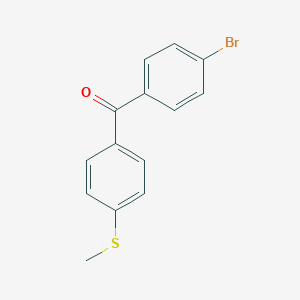

4-Bromo-4'-(methylthio)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11BrOS It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-(methylthio)benzophenone can be synthesized through a multi-step process involving the following key reactions:

Thioether Formation: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol, such as methylthiol (CH3SH), in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of 4-Bromo-4’-(methylthio)benzophenone typically involves large-scale bromination and thioether formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Amines, alkoxides

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Secondary alcohols

Substitution: Substituted benzophenones

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H11BrOS

- Molecular Weight : 307.21 g/mol

- IUPAC Name : 4-Bromo-4'-(methylthio)benzophenone

- CAS Number : 197439-28-4

The compound features a benzophenone structure with a bromine atom and a methylthio group, which contribute to its reactivity and biological properties.

Chemistry

This compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles in the presence of suitable catalysts.

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones.

- Reduction Reactions : The carbonyl group can be reduced to alcohol derivatives.

These reactions allow for the synthesis of more complex molecules, making it valuable in the development of new materials and chemicals.

The compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may have therapeutic implications. For instance, studies indicate that it inhibits aldose reductase, an enzyme linked to diabetic complications.

- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : In vitro studies reveal that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Material Science

In material science, this compound is investigated for its photochemical properties. It has been used in studies related to room temperature phosphorescence (RTP), where it serves as a chromophore in organic light-emitting materials.

Case Study 1: Enzyme Inhibition

A study on aldose reductase inhibition showed that this compound significantly reduces enzyme activity at micromolar concentrations. This finding suggests its potential use in therapeutic contexts for managing diabetic complications.

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, the compound demonstrated inhibition of bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating potential for use in topical formulations.

Case Study 3: Cancer Cell Studies

In experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for MCF-7 cells. This suggests its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-4’-(methylthio)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylthio substituents can influence the compound’s binding affinity and specificity towards these targets. The carbonyl group in the benzophenone structure can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzophenone: Lacks the methylthio group, making it less versatile in certain chemical reactions.

4-Methylthio-benzophenone: Lacks the bromine atom, which can affect its reactivity and applications.

4,4’-Dibromobenzophenone: Contains an additional bromine atom, which can alter its chemical properties and reactivity.

Uniqueness: 4-Bromo-4’-(methylthio)benzophenone is unique due to the presence of both bromine and methylthio substituents, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

4-Bromo-4'-(methylthio)benzophenone (CAS Number: 197439-28-4) is an organic compound with significant applications in organic synthesis and biological research. This compound features a bromine atom and a methylthio group attached to a benzophenone structure, which influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H11BrOS

- Molecular Weight : 307.21 g/mol

- Physical State : Solid at room temperature

- Melting Point : Not specified in the sources

- Boiling Point : Not specified in the sources

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, while the methylthio group can participate in nucleophilic interactions. These interactions can modulate enzyme activity or influence protein-ligand binding, making it a valuable compound for studying biochemical pathways.

Biological Activity Overview

- Enzyme Inhibition :

- Antimicrobial Activity :

-

Photochemical Properties :

- The compound's structure allows it to participate in photochemical reactions, which can be harnessed for applications in photodynamic therapy (PDT). This therapy utilizes light-sensitive compounds to produce reactive oxygen species that can selectively kill cancer cells.

Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of various benzophenone derivatives with cytochrome P450 enzymes. It was found that this compound demonstrated significant inhibitory activity against CYP3A4, a key enzyme in drug metabolism. The study utilized kinetic assays to determine the IC50 values, revealing that this compound could potentially alter drug pharmacokinetics when co-administered with CYP3A4 substrates .

Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The study suggested that further modifications could enhance its efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromobenzophenone | Lacks methylthio group | Limited enzyme inhibition |

| 4-Methylthio-benzophenone | Lacks bromine atom | Moderate antimicrobial activity |

| 4,4'-Dibromobenzophenone | Contains an additional bromine atom | Increased reactivity but less selectivity |

The unique combination of both bromine and methylthio groups in this compound enhances its versatility compared to similar compounds, making it particularly valuable in synthetic chemistry and biological research.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRIMSJSRIPDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.